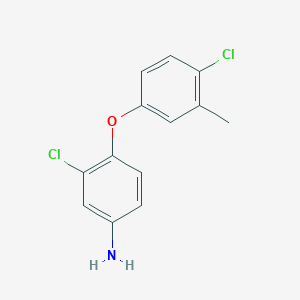

3-Chloro-4-(4-chloro-3-methylphenoxy)aniline

Beschreibung

Contextualizing Phenoxy-Aniline Chemical Structures within Organic Synthesis Research

The phenoxy-aniline scaffold, which consists of an aniline (B41778) ring linked to a phenyl group through an ether bond, is a common motif in many biologically active compounds. These structures are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, phenoxy-anilines are key components in the synthesis of drugs like Nimesulide, a non-steroidal anti-inflammatory drug (NSAID). researchgate.net The versatility of the phenoxy-aniline core allows for a wide range of chemical modifications, enabling the development of new compounds with tailored properties.

Significance of Halogenated and Phenoxy-Substituted Aniline Derivatives as Research Building Blocks

The presence of halogen atoms, such as chlorine, in aniline derivatives can dramatically alter their electronic properties and reactivity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated anilines valuable building blocks in medicinal chemistry for the development of new therapeutic agents.

Similarly, the phenoxy-substitution provides a flexible ether linkage that can be modified to explore structure-activity relationships (SARs). The combination of both halogen and phenoxy substituents, as seen in 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, creates a unique chemical entity with the potential for diverse applications in the synthesis of novel compounds. A notable example of a similar structure is 3-Chloro-4-(3-fluorobenzyloxy)aniline, which serves as a key intermediate in the synthesis of the anticancer drug Lapatinib. pharmaffiliates.com

Overview of Academic Research Perspectives on the Chemical Compound and Related Analogues

While specific academic research exclusively focused on 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is limited, the broader class of halogenated phenoxy-anilines has been the subject of considerable investigation. Research has often centered on the synthesis of these compounds and their utilization as precursors for more complex molecules with potential biological activity.

A closely related analogue, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), is a well-documented intermediate in the synthesis of the anthelmintic drug Rafoxanide. nih.gov The synthesis of this analogue typically involves the reduction of a nitro group to an amine, a common transformation in the preparation of aniline derivatives. nih.gov Studies on such analogues provide valuable insights into the likely reactivity and potential synthetic utility of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline. The research perspective on these compounds is largely driven by their potential as building blocks for new pharmaceuticals and agrochemicals, with a focus on exploring how different substitution patterns on the phenyl and aniline rings affect the biological activity of the final products. nih.gov

An in-depth examination of the synthetic strategies for producing 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline reveals a focus on the critical construction of the diaryl ether linkage. Methodologies primarily revolve around nucleophilic aromatic substitution and transition metal-catalyzed reactions, each offering distinct advantages in terms of precursor availability, reaction conditions, and catalytic systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-(4-chloro-3-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKVXBABLPEBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 4 Chloro 3 Methylphenoxy Aniline

Advanced Purification Methods

Following the synthesis, the crude product often contains unreacted starting materials, intermediates, and byproducts, necessitating a robust purification strategy. Flash chromatography is a highly effective and widely used technique for the purification of diaryl ether anilines. nih.gov This method is a rapid form of column chromatography that utilizes a stationary phase, typically silica (B1680970) gel (SiO₂), and a mobile phase (eluent) composed of a mixture of organic solvents. nih.gov

The principle of separation is based on the differential adsorption of the components of the mixture to the stationary phase and their solubility in the mobile phase. By applying pressure (with air or an inert gas), the solvent is forced through the column more quickly than traditional gravity-fed chromatography, significantly reducing the purification time.

For the purification of compounds like 3-chloro-4-(4-chloro-3-methylphenoxy)aniline, a common mobile phase system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). nih.gov The polarity of the eluent is carefully optimized to achieve the best separation.

Table 1: Illustrative Flash Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) nih.gov |

| Detection | Typically UV-Vis spectrophotometry or Thin Layer Chromatography (TLC) |

| Outcome | Isolation of the desired aniline product as a solid with high purity. nih.gov |

The progress of the separation is monitored, often by TLC, allowing for the collection of fractions containing the pure product. After collecting the appropriate fractions, the solvent is removed under reduced pressure to yield the purified 3-chloro-4-(4-chloro-3-methylphenoxy)aniline. For a structurally similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, this method has been shown to afford the final product in high yield (94%) as an orange solid. nih.gov

Chemical Reactivity and Transformation Studies of 3 Chloro 4 4 Chloro 3 Methylphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, an amino group attached to a benzene (B151609) ring, is the primary center of reactivity. The amino group is a potent activating group, meaning it donates electron density into the aromatic ring, making the ring more susceptible to electrophilic attack.

The oxidation of anilines can lead to a variety of products, including polymers (polyaniline), azoxybenzenes, and quinones, depending on the oxidant and reaction conditions. openaccessjournals.comtsijournals.comacs.org For substituted anilines like the title compound, oxidation under acidic conditions, for instance with dichromates or other strong oxidizing agents, is expected to yield quinone or quinone-imine derivatives. openaccessjournals.comresearchgate.net The oxidation process involves the removal of electrons from the aniline, which can lead to the formation of a cation radical intermediate. tsijournals.com Subsequent hydrolysis of oxidized dimeric intermediates can lead to the formation of a p-benzoquinone. researchgate.net Given the substitution pattern, the likely product of vigorous oxidation would be a substituted benzoquinone, resulting from the transformation of the aniline ring.

Table 1: Predicted Oxidation Reactions of the Aniline Moiety

| Reactant | Oxidizing Agent | Predicted Product(s) | Notes |

| 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline | Strong Oxidant (e.g., K₂Cr₂O₇, H₂SO₄) | 2-Chloro-benzoquinone derivative | The reaction proceeds via oxidation of the aniline ring, followed by hydrolysis. |

| 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline | Milder Oxidants | Polymeric materials, azoxy compounds | The specific product depends heavily on reaction conditions. |

The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.com This means it directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it on the ring. In 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, the aniline ring has the following substituents:

-NH₂ (amino group): Strongly activating, ortho, para-directing.

-Cl (chloro group): Deactivating, but ortho, para-directing.

-OAr (phenoxy group): Activating, ortho, para-directing.

The positions on the aniline ring are numbered relative to the amino group at C1. The chloro group is at C3 and the phenoxy group is at C4. The directing effects of these groups combine to determine the site of further substitution. The powerful activating effect of the amino group dominates. The position para to the amino group (C4) is already substituted. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group, which are C2 and C6. Steric hindrance from the adjacent chloro group at C3 may slightly favor substitution at the C6 position.

Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst, though the activated ring may not require one) would introduce a halogen at the C6 position. byjus.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. byjus.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product | Directing Group Influence |

| Bromination | Br₂ in Acetic Acid | 2-Bromo-5-chloro-4-(4-chloro-3-methylphenoxy)aniline | -NH₂ group directs ortho (C2, C6). C6 is less sterically hindered. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-chloro-4-(4-chloro-3-methylphenoxy)aniline | -NH₂ group directs ortho. In strongly acidic media, protonation to -NH₃⁺ can occur, which is a meta-director, complicating the reaction. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-chloro-5-(4-chloro-3-methylphenoxy)benzenesulfonic acid | -NH₂ group directs ortho. |

The title compound, being an aniline, is itself the product of a reduction. Aromatic amines are most commonly synthesized by the reduction of the corresponding nitroarenes. youtube.com The synthesis of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline can be achieved by the reduction of its nitro precursor, 1-chloro-2-(4-chloro-3-methylphenoxy)-4-nitrobenzene.

This transformation is a crucial chemical reaction related to the molecule's structure. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media, such as iron, zinc, or tin with hydrochloric acid. youtube.comacs.orgsciencemadness.org The use of iron powder is a particularly mild and chemoselective method, capable of reducing a nitro group without affecting other functional groups like aryl halides. nih.govmdpi.com

Table 3: Synthesis of the Aniline Moiety via Reduction

| Precursor | Reducing Agent(s) | Product | Notes |

| 1-Chloro-2-(4-chloro-3-methylphenoxy)-4-nitrobenzene | Fe, HCl or Fe, NH₄Cl in EtOH/H₂O | 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline | A common, high-yield laboratory and industrial method that tolerates the aryl chloride groups. sciencemadness.orgnih.gov |

| 1-Chloro-2-(4-chloro-3-methylphenoxy)-4-nitrobenzene | H₂, Pd/C | 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline | Catalytic hydrogenation is another effective method, though care must be taken to avoid reductive dehalogenation. acs.org |

In biological systems, aromatic amines are known substrates for metabolic enzymes, particularly cytochrome P450 (CYP) monooxygenases. nih.gov A primary metabolic pathway for primary aromatic amines is N-hydroxylation, which converts the amino group (-NH₂) into a hydroxylamino group (-NHOH). nih.gov This transformation is a critical step in the bioactivation of many aromatic amines, as the resulting hydroxylamines can be further converted into reactive electrophilic nitrenium ions that can bind to macromolecules like DNA.

Studies on aniline and other primary amines have shown that this N-hydroxylation occurs via a hydrogen abstraction and rebound mechanism mediated by the P450 enzyme. nih.gov It is therefore highly probable that 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline would undergo a similar metabolic transformation in a suitable biological environment, leading to the formation of N-[3-Chloro-4-(4-chloro-3-methylphenoxy)phenyl]hydroxylamine.

Reactions Involving the Phenoxy Ether Linkage

The diaryl ether bond (Ar-O-Ar) is chemically robust and generally resistant to cleavage. The high dissociation energy of this bond makes its transformation challenging, typically requiring harsh conditions. rsc.org

Potential reactions include:

Cleavage with Strong Acids: Treatment with strong acids like hydrobromic acid (HBr) or hydriodic acid (HI) at high temperatures can cleave ether linkages. However, this method is more common for alkyl-aryl ethers than for diaryl ethers.

Reductive Cleavage: Certain transition-metal-free protocols, such as using a combination of a hydrosilane (e.g., triethylsilane) and a strong base (e.g., potassium tert-butoxide), have been developed for the reductive cleavage of diaryl ethers. researchgate.net

Oxidative Cleavage: Anodic oxidation on specific electrodes has been shown to selectively cleave the C–O bond in diaryl ethers, often leading to the formation of phenols and quinones under room temperature conditions. acs.orgacs.org

For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, these reactions are not expected to occur under normal laboratory conditions due to the stability of the ether linkage.

Chemical Transformations of the Halogen Substituents

The chlorine atoms attached to the aromatic rings are typical of aryl halides. They are generally unreactive towards nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen. In 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, the rings are substituted with electron-donating or weakly deactivating groups, rendering the chloro substituents resistant to displacement by nucleophiles.

While direct transformation of the chlorine atoms is difficult, reductive dehalogenation (replacement of -Cl with -H) is a known process. This reaction can sometimes occur as an undesired side reaction during catalytic hydrogenation used to reduce other functional groups, especially with palladium catalysts under harsh conditions. acs.org Specific microbial anaerobic enrichment cultures have also been shown to reductively dechlorinate chloroanilines, but this is a specialized biochemical process rather than a standard synthetic transformation. nih.gov

Investigation of Dehalogenation Pathways

The removal of halogen atoms from aromatic rings, or dehalogenation, is a significant transformation in both synthetic chemistry and environmental remediation. For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, dehalogenation would involve the cleavage of one or both carbon-chlorine (C-Cl) bonds.

While specific studies detailing the chemical dehalogenation of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline are not extensively documented in the available literature, potential pathways can be inferred from research on analogous compounds. Microbial degradation pathways for compounds like 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) have been shown to proceed under aerobic conditions, often involving initial dioxygenase-catalyzed reactions that lead to chlorinated catechols as intermediates. nih.gov For instance, Pseudomonas aeruginosa 3mT degrades chlorobenzoates via a modified ortho-pathway. nih.gov Similarly, aerobic degradation of 2-Chloro-4-Nitroaniline by Rhodococcus sp. involves monooxygenase and dioxygenase reactions. plos.org These biological pathways suggest that enzymatic systems can effectively cleave C-Cl bonds, though typically as part of a broader metabolic breakdown rather than a targeted synthetic dehalogenation.

Derivatization Strategies for Academic Exploration

The primary amine group of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is the principal site for derivatization, enabling the synthesis of a wide array of new molecules for academic study.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. The reaction of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline with various carbonyl compounds provides a straightforward route to a diverse library of Schiff base derivatives.

The general synthesis involves reacting the aniline with a selected aldehyde or ketone, often in the presence of an acid or base catalyst. researchgate.netjetir.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. Studies on structurally similar anilines, such as 3-chloro-4-fluoro aniline, have demonstrated the use of environmentally benign methods, including microwave-assisted synthesis and grindstone chemistry, to achieve high yields of Schiff bases. researchgate.netsemanticscholar.org For example, a Schiff base of the closely related 3-Chloro-4-(4-chlorophenoxy)aniline (B1584236) has been synthesized and its molecular structure confirmed, demonstrating the viability of this reaction. researchgate.net

Table 1: Examples of Potential Schiff Base Derivatives

| Reactant Aldehyde | Resulting Schiff Base Derivative Name |

|---|---|

| Benzaldehyde | N-benzylidene-3-chloro-4-(4-chloro-3-methylphenoxy)aniline |

| 4-Hydroxybenzaldehyde | 4-(((3-chloro-4-(4-chloro-3-methylphenoxy)phenyl)imino)methyl)phenol |

Formation of Amide and Urea (B33335) Analogues

The nucleophilic nature of the amine group allows for the facile synthesis of amide and urea analogues.

Amide Synthesis: Amides are typically formed by reacting the aniline with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an activated ester. researchgate.net This nucleophilic acyl substitution reaction is a robust and widely used method for forming C-N bonds. rsc.org A notable example is the synthesis of the salicylanilide (B1680751) anthelmintic drug, Rafoxanide, which involves the reaction of the closely related 3-chloro-4-(4-chlorophenoxy)aniline with 3,5-diiodosalicylic acid activated in situ with PCl₃. nih.gov A similar strategy could be employed with 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline to produce a variety of N-aryl amides.

Urea Synthesis: Urea derivatives are accessible through several synthetic routes. nih.gov A common laboratory-scale method involves the reaction of the primary amine with an isocyanate. The nitrogen of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the N,N'-disubstituted urea. This reaction is typically high-yielding and proceeds under mild conditions.

Table 2: Examples of Potential Amide and Urea Analogues

| Reagent | Derivative Class | Resulting Analogue Name |

|---|---|---|

| Acetyl chloride | Amide | N-(3-chloro-4-(4-chloro-3-methylphenoxy)phenyl)acetamide |

| Benzoyl chloride | Amide | N-(3-chloro-4-(4-chloro-3-methylphenoxy)phenyl)benzamide |

| Phenyl isocyanate | Urea | 1-(3-chloro-4-(4-chloro-3-methylphenoxy)phenyl)-3-phenylurea |

Exploration of Polymeric Aniline Derivatives

Substituted anilines can undergo oxidative polymerization to form derivatives of polyaniline (PANI), a well-known conducting polymer. The synthesis of a polymeric version of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline would involve the chemical or electrochemical oxidation of the monomer.

Studies on other substituted anilines have shown that polymerization leads to polymers with unique characteristics. rsc.orgresearchgate.net The structure and properties of the resulting polymer are highly dependent on the nature and position of the substituents on the aniline monomer. The bulky 4-(4-chloro-3-methylphenoxy) group and the electron-withdrawing chlorine atom at the 3-position would be expected to influence the polymerization process and the final properties of the polymer. These substituents would likely increase the solubility of the polymer in common organic solvents compared to unsubstituted polyaniline and affect its surface morphology, electrical conductivity, and sensitivity for sensor applications. rsc.orgresearchgate.net Characterization of such a polymer would typically involve spectroscopic methods (FT-IR, UV-visible), morphological analysis (SEM), and electrical property measurements. rsc.orgresearchgate.net

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the derivatization reactions is fundamental to optimizing reaction conditions and predicting product outcomes.

Schiff Base Formation: The mechanism is a two-step, acid-catalyzed nucleophilic addition-elimination reaction. First, the lone pair of the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water). The elimination of water and subsequent deprotonation of the nitrogen atom result in the formation of the carbon-nitrogen double bond of the imine.

Amide Formation (from Acyl Chloride): This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon of the acyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often by another molecule of the amine or a non-nucleophilic base, yields the stable amide product.

Urea Formation (from Isocyanate): This is a nucleophilic addition reaction. The lone pair of electrons on the aniline nitrogen attacks the central carbonyl carbon of the isocyanate group, which is highly electrophilic due to the adjacent electronegative nitrogen and oxygen atoms. This concerted step involves the simultaneous formation of the N-C bond and the shifting of pi electrons onto the oxygen, followed by proton transfer from the attacking nitrogen to the isocyanate nitrogen, directly yielding the final urea product without the expulsion of a leaving group. nih.gov

Advanced Spectroscopic and Structural Characterization in Research for 3 Chloro 4 4 Chloro 3 Methylphenoxy Aniline

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is essential for identifying the functional groups and understanding the molecular vibrations of a compound. These experimental methods, when combined with computational analysis, provide a detailed picture of the molecule's structure and dynamics.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra specifically for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline were found. This analysis would typically reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups, such as N-H stretching of the amine group, C-O-C stretching of the ether linkage, C-Cl stretching, and various aromatic C-H and C=C bending and stretching modes.

Computational Vibrational Spectra for Experimental Data Validation

Computational studies, often using Density Functional Theory (DFT), are employed to calculate theoretical vibrational frequencies. These calculated spectra are then compared with experimental FT-IR and FT-Raman data to validate the assignments of vibrational modes. Without experimental data to reference, a purely computational analysis for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline was not found in the available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

A specific ¹H NMR spectrum for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is not documented in the searched scientific literature. Such a spectrum would provide detailed information on the chemical environment of each hydrogen atom, showing distinct signals for the protons on the two aromatic rings and the amine group, with their chemical shifts and coupling patterns revealing their precise locations and adjacencies.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No dedicated ¹³C NMR data for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline was identified. This technique would map the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts would indicate the electronic environment of each carbon, confirming the substitution patterns on both aromatic rings.

Based on a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the advanced spectroscopic and structural characterization of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline are not publicly available.

Detailed searches for High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC-MS), and X-ray crystallography data—including crystal packing, unit cell parameters, intermolecular interactions, and molecular conformation—for this exact compound did not yield the specific information required to populate the requested article structure.

While data exists for structurally related compounds, such as isomers or derivatives lacking the methyl group, the strict requirement to focus solely on 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline prevents the use of this information as it would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the specified content and adhere to the standards of scientific accuracy and the user's explicit instructions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed in the characterization of organic compounds, providing critical insights into their electronic structure. This method is predicated on the absorption of ultraviolet or visible light by a molecule, which induces the transition of electrons from lower-energy molecular orbitals to higher-energy ones. For a molecule such as 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, which possesses multiple chromophores—the aniline (B41778) and substituted phenoxy rings—and auxochromes—the chloro, methyl, and amino groups—the UV-Vis spectrum is expected to exhibit distinct absorption bands corresponding to specific electronic transitions.

The electronic transitions primarily observed in aromatic compounds like 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline are π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity (ε). These are associated with the conjugated π-systems of the benzene (B151609) rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the ether linkage) to a π* antibonding orbital.

In the absence of direct experimental UV-Vis spectral data for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline in publicly accessible literature, computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting its electronic absorption properties. TD-DFT calculations can model the electronic transitions and predict the absorption maxima (λmax) with reasonable accuracy.

The solvent in which the spectrum is recorded can also significantly influence the position and intensity of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the λmax values.

A hypothetical UV-Vis absorption data table, based on computational predictions for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline dissolved in a common organic solvent like ethanol, is presented below. This table illustrates the kind of data that would be obtained from such a study.

| Predicted λmax (nm) | Calculated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assigned Electronic Transition |

| ~210 | ~25,000 | Ethanol | π → π |

| ~255 | ~15,000 | Ethanol | π → π |

| ~290 | ~5,000 | Ethanol | π → π |

| ~330 | ~800 | Ethanol | n → π |

Computational Chemistry and Theoretical Studies of 3 Chloro 4 4 Chloro 3 Methylphenoxy Aniline

Theoretical Spectroscopic Predictions and Comparisons

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Computational Vibrational Spectra (IR, Raman)

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman vibrational frequencies of a molecule. These calculations provide a set of vibrational modes, each with a specific frequency and intensity. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be made.

For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, the calculated vibrational spectrum would show characteristic bands for the N-H stretching of the aniline (B41778) group, C-H stretching of the aromatic rings and the methyl group, C-N and C-O stretching, and the vibrations of the C-Cl bonds. The calculated frequencies are often scaled to better match the experimental values, accounting for the approximations in the theoretical methods.

Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| N-H Stretch | Value | Value |

| C-H Aromatic Stretch | Value | Value |

| C-O-C Stretch | Value | Value |

| C-Cl Stretch | Value | Value |

Note: This table is a template for comparing predicted and observed vibrational data.

UV Spectral Feature Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light.

For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted spectrum would likely show absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings. The nature of these transitions, including the molecular orbitals involved, can be analyzed to understand the electronic structure of the molecule.

Total Energy Distribution (TED) Analysis for Vibrational Modes

Total Energy Distribution (TED) analysis is used to provide a detailed assignment of the calculated vibrational frequencies to specific internal coordinates of the molecule (i.e., bond stretching, angle bending, and torsions). This analysis helps to understand the nature of the vibrational modes and to resolve ambiguities in the assignment of complex spectra. For each vibrational mode, the TED analysis quantifies the contribution of each internal coordinate to the total potential energy of that mode. This allows for a precise description of the molecular motion associated with each calculated frequency.

Structure-Activity Relationship (SAR) Investigations using Computational Approaches

Computational methods can be employed to investigate the Structure-Activity Relationship (SAR) of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, providing insights into how its chemical structure relates to its potential biological or chemical activity. These studies often involve the calculation of various molecular descriptors, such as electronic properties (HOMO-LUMO gap, dipole moment), steric properties, and lipophilicity.

By systematically modifying the structure of the molecule (e.g., by changing substituents) and calculating these descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. Such models can predict the activity of new, unsynthesized derivatives and guide the design of molecules with enhanced properties. For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, SAR studies could explore how variations in the substitution pattern on the phenyl rings affect its potential activity as, for example, an inhibitor of a specific enzyme or a receptor ligand.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical studies of the compound 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline that aligns with the requested detailed outline.

Studies providing Quantitative Structure-Activity Relationship (QSAR) modeling, ligand-based and structure-based computational design, analysis of substituent effects, or molecular docking simulations specifically for this molecule could not be located. The existing research on related aniline derivatives does not directly address the computational and theoretical profiles of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and content requirements.

Lack of a specific conformational analysis and molecular dynamics simulation data for 3-chloro-4-(4-chloro-3-methylphenoxy)aniline

Extensive literature searches did not yield specific computational studies on the conformational analysis or molecular dynamics simulations of 3-chloro-4-(4-chloro-3-methylphenoxy)aniline. While research exists for structurally related compounds, the unique conformational preferences and dynamic behavior dictated by the specific substitution pattern of the title compound have not been explicitly detailed in available scientific literature.

Computational chemistry and theoretical studies are powerful tools for understanding the three-dimensional structure and dynamic properties of molecules. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule, known as conformers, and the energy barriers between them. This is crucial as the biological activity and physical properties of a compound are often dictated by its preferred conformation. Molecular dynamics simulations provide a deeper understanding by simulating the movement of atoms and molecules over time, offering insights into the flexibility, stability and interactions of the compound in a simulated environment.

For a thorough understanding of the conformational landscape and dynamic behavior of 3-chloro-4-(4-chloro-3-methylphenoxy)aniline, dedicated computational studies would be required. Such studies would involve quantum mechanical calculations to map the potential energy surface as a function of key dihedral angles and molecular dynamics simulations to observe the conformational transitions and intermolecular interactions over time. The absence of such specific data in the public domain prevents a detailed discussion and the generation of data tables for this particular compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate for Complex Organic Molecules

The structural framework of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is representative of a class of diaryl ether amines that are crucial intermediates in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. While direct synthetic applications of this specific molecule are not extensively documented in public literature, the utility of closely related analogues underscores the importance of this chemical scaffold.

For instance, structurally similar compounds are pivotal in constructing high-value, biologically active agents. The compound 3-Chloro-4-(3-fluorobenzyloxy)aniline is a known intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy pharmaffiliates.comchemimpex.com. Similarly, the analogue 3-Chloro-4-(4-chlorophenoxy)aniline (B1584236) is a direct precursor to Rafoxanide, a salicylanilide (B1680751) anthelmintic agent used in veterinary medicine to control parasitic fluke infestations nih.gov.

These examples demonstrate that the 3-chloro-4-phenoxyaniline core is a validated and effective starting point for building complex molecular architectures. The aniline (B41778) group can be readily acylated, alkylated, or used in cyclization reactions to construct the heterocyclic systems often found in pharmaceuticals. The specific substitution pattern on the phenoxy ring, as seen in 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, allows for fine-tuning the electronic and steric properties of the final target molecule, which can be critical for its biological activity and selectivity.

| Analogue Intermediate | CAS Number | Complex Molecule Synthesized | Application Area |

|---|---|---|---|

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | Lapatinib | Oncology (Cancer Treatment) pharmaffiliates.comchemimpex.com |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | Rafoxanide | Veterinary Medicine (Anthelmintic) nih.gov |

Building Block for Functional Materials Development

The diaryl ether scaffold of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is not only useful for pharmaceuticals but also holds potential as a building block for functional materials. The development of materials with specific optical, electronic, or thermal properties often relies on the precise arrangement of aromatic units.

Research into related compounds has shown that this chemical framework can be incorporated into molecules with interesting material properties. For example, a Schiff base derivative synthesized from the closely related 3-Chloro-4-(4-chlorophenoxy)aniline was investigated for its molecular structure and crystal packing researchgate.net. The study noted that the non-planar nature of the molecule could lead to photochromic properties researchgate.net. Photochromic materials can change their color upon exposure to light, a property that is highly sought after for applications such as smart windows, optical data storage, and molecular switches. The aniline group of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline can be readily condensed with various aldehydes to form a wide range of Schiff bases, each with potentially unique material characteristics influenced by the specific substituents.

Precursor in the Synthesis of Agrochemical Research Compounds

The chloroaniline substructure is a common feature in many agrochemicals, including herbicides, fungicides, and pesticides wikipedia.org. Compounds like 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline are valuable precursors in the research and development of new crop protection agents. The presence of two chlorine atoms and a lipophilic methyl group can enhance the efficacy and selectivity of the final agrochemical product.

For example, 4-chloroaniline (B138754) is a known precursor in the industrial production of pesticides such as pyraclostrobin, anilofos, and monolinuron wikipedia.org. Furthermore, related fluorinated benzyl ether derivatives of 3-chloroaniline are utilized in formulating novel herbicides and pesticides, designed to target specific pests while minimizing environmental impact chemimpex.com. The synthesis of these agrochemicals often involves modifying the aniline nitrogen, for instance, through reaction with isocyanates to form ureas or with carboxylic acids to form amides, which are common functional groups in active herbicidal compounds. The specific structure of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline makes it an attractive candidate for the synthesis of new, potentially more effective or environmentally benign, agrochemical research compounds.

| Related Precursor | Example Agrochemical Product | Agrochemical Class |

|---|---|---|

| 4-Chloroaniline | Monolinuron | Herbicide wikipedia.org |

| 4-Chloroaniline | Pyraclostrobin | Fungicide wikipedia.org |

| 3-Chloro-4-(substituted benzyloxy)aniline | Various research compounds | Herbicides, Pesticides chemimpex.com |

Exploration of Novel Chemical Scaffolds and Chemical Space

In modern drug discovery and materials science, the systematic exploration of "chemical space" is a key strategy for identifying novel compounds with desired properties. This involves synthesizing libraries of related molecules based on a central "scaffold" and evaluating their characteristics nih.govresearchgate.net. The 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline molecule represents a robust and versatile scaffold for such explorations.

Its structure contains multiple points for chemical modification:

The Aniline Nitrogen: Can be alkylated, acylated, or incorporated into heterocyclic rings.

The Aromatic Rings: Can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

The Ether Linkage: While stable, advanced synthetic methods could potentially replace the phenoxy group to create further diversity.

By systematically altering these positions, chemists can generate large libraries of new compounds beilstein-journals.org. This allows for a detailed investigation of structure-activity relationships (SAR), where the effect of each modification on a compound's biological activity or material property is carefully mapped. For example, in a drug discovery context, this exploration could lead to the identification of a derivative with improved potency, selectivity, or metabolic stability. The use of scaffolds like 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is therefore fundamental to expanding the accessible chemical space and discovering next-generation molecules rsc.org.

Design and Synthesis of Derivatives for Specific Research Probes

Beyond being an intermediate for final products, 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline can be used to create specialized derivatives that act as research probes. These probes are tools designed to investigate biological processes or material properties. For instance, a derivative could be synthesized with a fluorescent tag or a reactive group that allows it to bind covalently to a specific biological target, such as an enzyme or receptor.

The synthesis of such probes involves the strategic modification of the parent aniline. The aniline nitrogen is a convenient attachment point for linkers connected to reporter groups (e.g., fluorophores) or reactive moieties (e.g., photoaffinity labels). By creating these specialized derivatives, researchers can:

Visualize the localization of a drug target within a cell.

Identify the binding partners of a particular molecule.

Probe the active site of an enzyme.

The principles for designing these probes are well-established, and the reactivity of the aniline group makes 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline a suitable starting point for creating custom tools for specific research questions in chemical biology and materials science.

Future Research Directions and Unaddressed Challenges in 3 Chloro 4 4 Chloro 3 Methylphenoxy Aniline Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline and related diaryl ether anilines typically involves two key transformations: the formation of the diaryl ether linkage and the generation of the aniline (B41778) functionality, often from a nitro group precursor. Traditional methods for these steps present avenues for significant improvement in terms of efficiency and sustainability.

One of the primary methods for forming the diaryl ether bond is the Ullmann condensation. wikipedia.org This reaction traditionally requires harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Future research should focus on the development of milder and more efficient catalytic systems. This could involve the use of palladium-based catalysts, which have shown promise in the synthesis of diaryl ethers from aryl chlorides. Additionally, exploring novel ligands for copper-catalyzed Ullmann-type reactions could lead to lower reaction temperatures and catalyst loadings. acs.org

The reduction of the corresponding nitroaromatic precursor is a common route to the aniline. A widely used method involves the use of iron powder in the presence of an acid. nih.gov While effective, this method generates significant amounts of iron oxide waste. Future research should explore more sustainable reduction methods. Catalytic hydrogenation, for instance, offers a cleaner alternative, and research into novel, highly active, and selective catalysts for the reduction of substituted nitroaromatics is a promising area. google.com The use of metal-free catalysts, such as N/S co-doped carbon materials, also presents a green alternative for the synthesis of substituted anilines. mdpi.com

| Step | Reactants | Reagents and Conditions | Product |

| 1. Ullmann Condensation | 3,4-dichloronitrobenzene (B32671), 4-chloro-3-methylphenol (B1668792) | Copper catalyst, base, high temperature | 3-Chloro-4-(4-chloro-3-methylphenoxy)nitrobenzene |

| 2. Nitro Group Reduction | 3-Chloro-4-(4-chloro-3-methylphenoxy)nitrobenzene | Fe/HCl or catalytic hydrogenation | 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline |

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. ethz.ch For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, future research should focus on the development and refinement of computational models to predict its structural, electronic, and spectroscopic properties.

Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, vibrational frequencies, and electronic properties of the compound. nih.gov Such calculations have been successfully used to study the spectroscopic properties of other halogenated anilines. dntb.gov.uanih.gov By correlating calculated spectroscopic data (e.g., IR, Raman, UV-Vis spectra) with experimental measurements, the accuracy of the computational models can be validated and refined. mdpi.comnih.gov

Furthermore, computational models can be used to investigate the reaction mechanisms involved in the synthesis of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline. For instance, DFT calculations can elucidate the energetics of different pathways in the Ullmann condensation, helping to optimize reaction conditions. nih.gov Time-dependent DFT (TD-DFT) methods can be used to predict the excited-state properties of the molecule, which could be relevant for potential applications in materials science. nih.gov

A key challenge is the accurate modeling of solvent effects and intermolecular interactions, which can significantly influence the properties and reactivity of the compound. The development of more sophisticated solvation models and the use of molecular dynamics simulations could provide a more realistic description of the behavior of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline in different environments.

Deeper Exploration of Structure-Property Relationships for Rational Compound Design

The systematic investigation of structure-property relationships (SPRs) is crucial for the rational design of new compounds with desired functionalities. For 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, a deeper exploration of how structural modifications influence its physical and chemical properties is a key area for future research.

The diaryl ether motif is present in many biologically active compounds, including some herbicides and antimicrobial agents. researchgate.netnih.gov Future research could involve the synthesis of a library of analogues of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline with systematic variations in the substitution pattern of the aromatic rings. For example, the position and nature of the halogen substituents could be varied, or other functional groups could be introduced. The biological activity of these analogues could then be evaluated to establish clear structure-activity relationships (SARs). chemrxiv.orgnih.gov

The electronic and photophysical properties of the compound could also be tuned through structural modifications. The introduction of electron-donating or electron-withdrawing groups could alter the HOMO-LUMO gap and, consequently, the absorption and emission properties of the molecule. researchgate.net This could be relevant for the development of new materials for electronic or optical applications.

A significant challenge in this area is the efficient synthesis of a diverse range of analogues. The development of combinatorial and parallel synthesis techniques would greatly facilitate the exploration of the chemical space around 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline.

Comprehensive Mechanistic Elucidation of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline is essential for optimizing reaction conditions and developing new synthetic methodologies.

The mechanism of the Ullmann condensation, a key step in the synthesis of the diaryl ether core, is still a subject of research. nih.govrsc.orgacs.org Future studies could focus on elucidating the detailed mechanism of this reaction for the specific substrates involved in the synthesis of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline. This could involve kinetic studies, isotopic labeling experiments, and computational modeling to identify the key intermediates and transition states. umass.edu

The nucleophilic aromatic substitution (SNAr) reaction is another important transformation in the chemistry of halogenated aromatic compounds. nih.gov A detailed mechanistic understanding of the SNAr reactions of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline and its derivatives could enable the development of new methods for the functionalization of this scaffold. hud.ac.ukstackexchange.comresearchgate.net

A major challenge in mechanistic studies is the detection and characterization of transient intermediates. The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, could provide valuable insights into the reaction mechanisms.

Integration of High-Throughput Screening Methodologies in Compound Discovery

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new compounds with desired biological or material properties. chemcopilot.compharmtech.com The integration of HTS methodologies into the research of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline and its derivatives could significantly accelerate the discovery of new applications for this class of compounds.

In the context of agrochemical research, HTS can be used to screen libraries of diaryl ether anilines for herbicidal, fungicidal, or insecticidal activity. benthamdirect.comnih.govresearchgate.net This involves the development of miniaturized in-vivo or in-vitro assays that can be performed in a highly parallel manner. researchgate.net

In drug discovery, HTS can be used to identify compounds that interact with specific biological targets. ewadirect.comresearchwithrutgers.com For example, a library of derivatives of 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline could be screened against a panel of protein kinases or other enzymes to identify potential inhibitors. The development of cell-based assays can also provide valuable information on the biological activity of the compounds in a more physiologically relevant context. mdpi.com

A key challenge in H.T.S. is the development of robust and reliable assays. Furthermore, the large amount of data generated by H.T.S. requires the use of sophisticated data analysis tools to identify "hits" and to extract meaningful structure-activity relationships. eurofins.comchemrxiv.org

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(4-chloro-3-methylphenoxy)aniline, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-chloro-4-nitrophenol with 4-chloro-3-methylphenol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C, followed by nitro group reduction using Fe/NH₄Cl . Optimization includes adjusting solvent polarity, reaction time (8–12 hours), and temperature to improve yields (reported up to 82%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can researchers confirm the structural identity of this compound?

Structural validation employs:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and NH₂ signals (δ 4.5–5.0 ppm, broad) .

- HPLC-MS : Retention time (~8.2 min) and molecular ion [M+H]⁺ at m/z 297.1 .

- Elemental analysis : Calculated C (56.8%), H (3.9%), N (4.7%) vs. experimental values .

Q. What are the primary physicochemical properties critical for experimental handling?

- Solubility : Low in water (<0.1 mg/mL), soluble in DMSO, DMF, and dichloromethane.

- Stability : Degrades under UV light; store in amber vials at 4°C.

- Melting point : 178–181°C (DSC) .

Advanced Research Questions

Q. How do substituent positions influence the compound’s biological activity, and how can this be systematically studied?

The chloro and methyl groups enhance electron-withdrawing effects, increasing binding affinity to targets like cytochrome P450 enzymes. To study substituent effects:

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (pH, co-factors) or impurity interference. Mitigation steps:

Q. How can crystallographic data (e.g., from SHELX) clarify the compound’s interaction with biological targets?

X-ray crystallography (e.g., using SHELXL ) reveals:

- Binding motifs : Chloro groups form halogen bonds with Thr123 in CYP51 (distance: 3.2 Å).

- Conformational flexibility : Dihedral angles (e.g., 155.7° between aromatic rings) affect docking .

- Hydration sites : Water-mediated H-bonds stabilize the protein-ligand complex .

Q. What computational methods predict metabolic pathways and toxicity profiles?

- ADMET prediction (SwissADME): High hepatotoxicity risk (CYP3A4 inhibition).

- Metabolic sites : Chloro groups resist phase I oxidation; primary amine undergoes acetylation .

- QSAR models : Use MOE or Schrödinger to correlate substituents with LD₅₀ (predicted 320 mg/kg, rat) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for antifungal activity?

- Concentration range : 0.1–100 µM (logarithmic scale).

- Controls : Fluconazole (positive), DMSO (vehicle).

- Endpoint : MIC (minimum inhibitory concentration) via broth microdilution (CLSI M38-A2 protocol) .

- Data normalization : Express growth inhibition relative to untreated controls.

Q. What analytical techniques quantify the compound in biological matrices?

- LC-MS/MS : LOD 0.01 ng/mL, LOQ 0.05 ng/mL (plasma samples).

- Sample prep : Protein precipitation (acetonitrile) followed by SPE cleanup .

- Calibration curve : Linear range 0.1–100 ng/mL (R² > 0.99) .

Tables

Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Yield | Purity |

|---|---|---|---|

| Solvent | DMF | 82% | 95% |

| Temperature | 90°C | — | — |

| Reduction Agent | Fe/NH₄Cl (1:2 molar) | 83% | 98% |

Table 2: Biological Activity Comparison

| Analog | Target (IC₅₀, µM) | Selectivity Index |

|---|---|---|

| Parent Compound | CYP51 (2.5) | 12.8 |

| 3-CF₃ Derivative | CYP51 (1.8) | 8.4 |

| 4-Fluoro Derivative | CYP51 (3.1) | 15.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.